molecular formula C17H20N2O3S B2746640 Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339031-48-0

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2746640
CAS No.: 339031-48-0
M. Wt: 332.42
InChI Key: SCGHESGLLLZSHP-UHFFFAOYSA-N
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Description

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, including an ethyl ester, a sec-butylsulfanyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the sec-butylsulfanyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the phenyl group may facilitate binding to hydrophobic pockets in proteins, while the sec-butylsulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture

Properties

IUPAC Name

ethyl 4-butan-2-ylsulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-12(3)23-14-11-15(20)19(13-9-7-6-8-10-13)18-16(14)17(21)22-5-2/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGHESGLLLZSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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